3,4-Dichlorobutyrophenone
Overview
Description
3,4-Dichlorobutyrophenone is a chlorinated organic compound . It is used in the synthesis of aromatic terminal allenes and aliphatic terminal alkynes from hydrazones .
Synthesis Analysis
The synthesis of 3,4-Dichlorobutyrophenone involves the chlorination of butyrophenone . It is also used as a raw material in the preparation of penconazole, a pesticide bacteriacide, through Darzen condensation and reduction, esterification, and synthesis of potassium borohydride .Molecular Structure Analysis
The molecular formula of 3,4-Dichlorobutyrophenone is C6H3Cl2O .Chemical Reactions Analysis
3,4-Dichlorobutyrophenone can be produced by the chlorination of butyrophenone . It is also used in the synthesis of penconazole .Physical And Chemical Properties Analysis
3,4-Dichlorobutyrophenone is a white solid that has the odor of chlorine . It has a melting point range of 29 - 30 °C .Scientific Research Applications
Synthesis of Unnatural α-Amino Acids and Heterocycles
3,4-Dichlorobutyrophenone has been utilized in the synthesis of unnatural α-amino acids and heterocycles. These compounds serve as key starting materials in the creation of diverse heterocycles like furanone, benzoxazapindione, pyridazinone, and quinoxaline derivatives. Such heterocycles have potential applications in developing new nucleoside moieties (El-Hashash & Rizk, 2013).
Preparation of Heterocyclic Compounds with Biological Activity
Another significant application of 3,4-Dichlorobutyrophenone is in the preparation of new heterocyclic compounds that exhibit antimicrobial and antifungal activities. This involves the reaction of the compound with various reagents, leading to the formation of derivatives with potential biological significance (Sayed et al., 2003).
Involvement in the Synthesis of Conducting Polymers
The compound plays a role in the synthesis and electronic properties of materials like Poly(3,4-ethylenedioxythiophene) (PEDOT), which is used as a conducting layer in various applications, particularly in organic devices. It's part of the modification process of the precursor materials (Segura et al., 2006).
Biosynthesis in Microbial Systems
3,4-Dichlorobutyrophenone derivatives have also found applications in the biosynthesis of compounds in microbial systems like Escherichia coli. This includes the production of phlorisovalerophenone, a key intermediate in humulone biosynthesis, and other compounds from renewable carbon resources (Zhou et al., 2016).
Environmental Degradation Studies
This compound has also been the subject of environmental degradation studies. For instance, the degradation of aqueous 3,4-Dichloroaniline, a related compound, in a novel dielectric barrier discharge plasma reactor, has been investigated, which is pertinent to understanding the environmental impact and degradation pathways of similar compounds (Feng et al., 2015).
Safety And Hazards
3,4-Dichlorobutyrophenone causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid breathing dust/fume/gas/mist/vapors/spray . It should be stored in a well-ventilated place and kept container tightly closed .
Relevant Papers One relevant paper is a patent on the method for preparing penconazole, a pesticide bacteriacide, using 2,4-dichloro butyrophenone as a raw material .
properties
IUPAC Name |
3,4-dichloro-1-phenylbutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c11-7-9(12)6-10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAHJRSPLTZINY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480373 | |
Record name | 3,4-DICHLOROBUTYROPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorobutyrophenone | |
CAS RN |
55366-27-3 | |
Record name | 3,4-DICHLOROBUTYROPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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